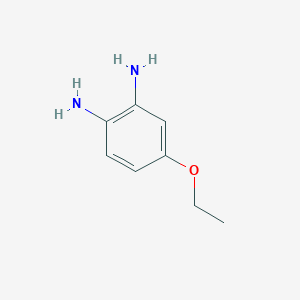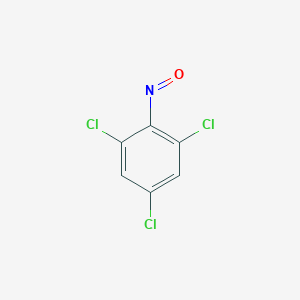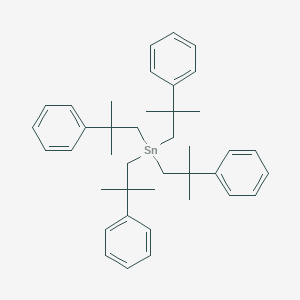
Tetrakis(2-methyl-2-phenylpropyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(2-methyl-2-phenylpropyl)stannane: is a chemical compound with the molecular formula C40H52Sn and a molecular weight of 651.5 g/mol It is a derivative of stannane, where the tin atom is bonded to four 2-methyl-2-phenylpropyl groups
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(2-methyl-2-phenylpropyl)stannane can be synthesized through the reaction of tin tetrachloride with 2-methyl-2-phenylpropylmagnesium chloride . The reaction typically involves the following steps:
- Preparation of 2-methyl-2-phenylpropylmagnesium chloride by reacting 2-methyl-2-phenylpropyl chloride with magnesium in anhydrous ether.
- Addition of tin tetrachloride to the prepared Grignard reagent under controlled temperature conditions.
- Purification of the resulting product through recrystallization or other suitable methods.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
化学反应分析
Types of Reactions: Tetrakis(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other tin-containing compounds.
Reduction: It can be reduced under specific conditions to yield different tin-based products.
Substitution: The 2-methyl-2-phenylpropyl groups can be substituted with other functional groups through appropriate reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of tin-containing compounds with different functional groups.
科学研究应用
Chemistry: Tetrakis(2-methyl-2-phenylpropyl)stannane is used as a precursor in the synthesis of other organotin compounds
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialized materials, coatings, and as a catalyst in various chemical processes.
作用机制
The mechanism by which stannane, tetrakis(2-methyl-2-phenylpropyl)- exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The tin atom, bonded to four 2-methyl-2-phenylpropyl groups, can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways would depend on the specific application and reaction conditions.
相似化合物的比较
- Stannane, tetrakis(2-methylpropyl)-
- Stannane, tetrakis(2-phenylpropyl)-
- Stannane, tetrakis(2-methyl-2-phenylethyl)-
Comparison: Tetrakis(2-methyl-2-phenylpropyl)stannane is unique due to the presence of both methyl and phenyl groups on the propyl chain. This structural feature can influence its reactivity and potential applications compared to similar compounds. For example, the presence of the phenyl group can enhance the compound’s stability and reactivity in certain chemical reactions, making it more suitable for specific applications in catalysis and material science.
属性
CAS 编号 |
1262-78-8 |
|---|---|
分子式 |
C40H52Sn |
分子量 |
651.5 g/mol |
IUPAC 名称 |
tetrakis(2-methyl-2-phenylpropyl)stannane |
InChI |
InChI=1S/4C10H13.Sn/c4*1-10(2,3)9-7-5-4-6-8-9;/h4*4-8H,1H2,2-3H3; |
InChI 键 |
HFCIGWLFXFUKOG-UHFFFAOYSA-N |
SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
1262-78-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



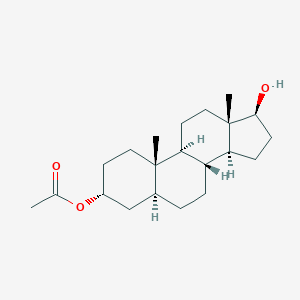
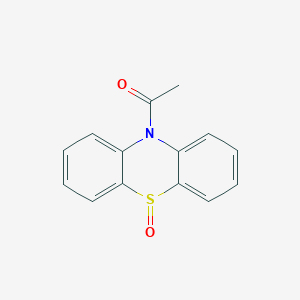


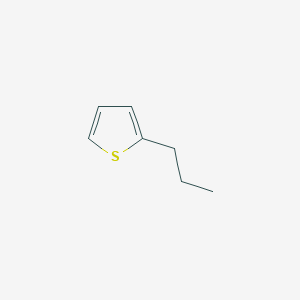
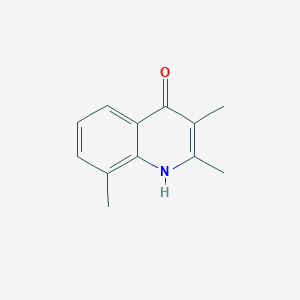
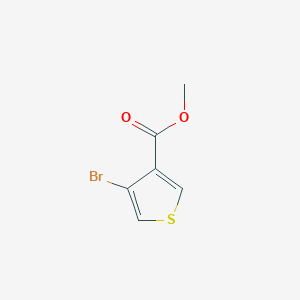
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
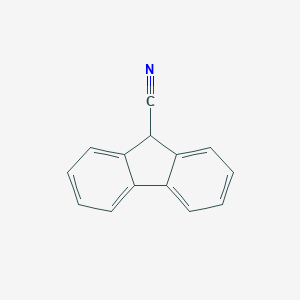
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
